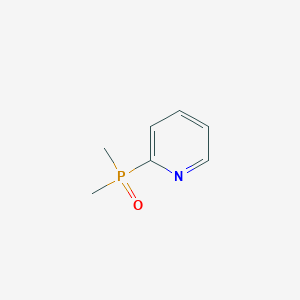

2-Dimethylphosphorylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Dimethylphosphorylpyridine is a chemical compound that is part of a broader class of pyridine derivatives. These derivatives are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The papers provided discuss various substituted pyridines and their chemical properties, synthesis, and potential applications.

Synthesis Analysis

The synthesis of pyridine derivatives can involve several strategies, including low-temperature conversions, intramolecular reactions, and cyclocondensations. For instance, a series of 6-substituted-2,4-dimethyl-3-pyridinols were synthesized from corresponding 3-bromopyridine precursors, with the final step being an aryl bromide-to-alcohol conversion . Another example includes the synthesis of pyrido-annulated σ2-phosphorus heterocycles, which were obtained by reducing diethyl 2-aminopyridine-3-phosphonates with LiAlH4 followed by cyclocondensation .

Molecular Structure Analysis

The molecular structures of pyridine derivatives can be complex and diverse. X-ray diffraction studies have been used to determine the crystal and molecular structures of various pyridine derivatives, such as dimeric cyclopalladated acetato-bridged complexes of aryl-substituted pyridines . These studies reveal the geometries around the metal centers and the interactions between ligands, which can have implications for the reactivity and properties of the compounds.

Chemical Reactions Analysis

Pyridine derivatives can participate in a wide range of chemical reactions. For example, the reactivity of pyridinols toward peroxyl radicals was examined, revealing that some synthesized pyridinols are highly effective antioxidants . Additionally, 1,3-azaphospholo[5,4-b]pyridines were shown to add tBuLi at the P=C bond and form complexes with transition metals . These reactions highlight the versatility of pyridine derivatives in chemical synthesis and their potential utility as functional materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and the substituents present on the pyridine ring. For example, the basicities of pyridinols were found to approach physiological pH with increasing electron density in the ring . The study of 2,6-dimethylpyridine adsorbed on various surfaces revealed insights into the types of acid sites present on those surfaces . Furthermore, the phase properties of the 2,6-dimethylpyridine-water system were determined by thermodynamic and IR spectroscopy studies, showing the role of hydrogen bond cooperativity .

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

One notable application of 2-Dimethylphosphorylpyridine in scientific research is its role in the synthesis of complex molecules. For instance, its derivative, 2,6-Dimethylpyridine, has been used as a starting material for the synthesis of Pyridine 2, 6-dicarboxylic Acid, showcasing a shift from traditional synthesis methods to microwave irradiation technology. This change enhances the efficiency and yield of the synthesis process, highlighting the compound's utility in innovative chemical synthesis techniques (Guo-Fu Zhang et al., 2010).

Catalysis and Corrosion Inhibition

In the realm of catalysis and material science, Schiff base complexes derived from pyridine derivatives, including those similar to this compound, have demonstrated significant potential. For example, cadmium(II) Schiff base complexes have shown promising corrosion inhibition properties on mild steel, indicating the compound's relevance in corrosion engineering and materials protection (Mriganka Das et al., 2017).

Fluorescent Probing and Imaging

Furthermore, derivatives of this compound have been utilized in the development of fluorescent probes for biomedical research. A novel two-photon fluorescent probe based on quinoline, which is structurally related to pyridine derivatives, has been successfully applied for detecting Cd2+ in vitro and in vivo. This illustrates the compound's application in creating sensitive and selective probes for bioimaging and cellular studies (Yiming Li et al., 2012).

Organic Synthesis and Modification

In organic chemistry, the modification and functionalization of pyridine derivatives, including this compound, play a crucial role in creating novel compounds with potential therapeutic applications. The synthesis and characterization of 2,6-Dimethyl-4-aminopyridine, using 2,6-Dimethylpyridine as a starting material, underscore the compound's significance in pharmaceutical chemistry and drug development (Liu Jun-teng, 2011).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-dimethylphosphorylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10NOP/c1-10(2,9)7-5-3-4-6-8-7/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOMCQURLGCVRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10NOP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(tert-butyl)-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2553502.png)

![Methyl 6-(4-fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2553504.png)

![N-[(2-methoxynaphthalen-1-yl)methyl]cyclopentanamine](/img/structure/B2553506.png)

![3-(Dimethylamino)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B2553511.png)

![9-(4-chlorophenyl)-3-cinnamyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2553512.png)

![4-(4-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)-5-methylpyrimidine](/img/structure/B2553515.png)

![3-(2-fluorophenyl)-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553518.png)

![N-{2-hydroxy-2-[4-(propan-2-yloxy)phenyl]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2553523.png)

![7-(furan-2-yl)-5-(2-oxo-2-phenylethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2553525.png)